5-Fluoro-2,3-dimethoxybenzaldehyde
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Overview
Description
5-Fluoro-2,3-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9FO3. It is a fluorinated benzaldehyde derivative, characterized by the presence of two methoxy groups and a fluorine atom on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dimethoxybenzaldehyde typically involves the fluorination of 2,3-dimethoxybenzaldehyde. One common method is the halogen-exchange reaction, where 2,3-dimethoxybenzaldehyde is treated with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions . The reaction is usually carried out in the presence of a catalyst to enhance the efficiency and selectivity of the fluorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: 5-Fluoro-2,3-dimethoxybenzoic acid.
Reduction: 5-Fluoro-2,3-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2,3-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dimethoxybenzaldehyde involves its interaction with cellular components. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity. The aldehyde group can undergo redox reactions, influencing cellular redox homeostasis and potentially leading to antimicrobial effects by disrupting cellular antioxidation systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3,4-dimethoxybenzaldehyde
- 4-Fluoro-2,3-dimethoxybenzaldehyde
- 5-Fluoro-2,4-dimethoxybenzaldehyde
Uniqueness
5-Fluoro-2,3-dimethoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and can modify its electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-fluoro-2,3-dimethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOBXDQOGUPHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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